molecular formula C53H86N18O19 B3046349 Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn CAS No. 123167-51-1

Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn

Cat. No.: B3046349
CAS No.: 123167-51-1
M. Wt: 1279.4 g/mol
InChI Key: OSFKACNWYBVEBJ-IWZJHKITSA-N
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Description

The compound “Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn” is a peptide composed of ten amino acids: arginine, lysine, aspartic acid, valine, tyrosine, glutamic acid (three residues), alanine, and asparagine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, peptide synthesis is scaled up using automated synthesizers that follow similar principles as SPPS. These machines can handle large volumes and multiple sequences simultaneously, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Peptides undergo various chemical reactions, including:

    Oxidation: Peptides can be oxidized, especially those containing sulfur-containing amino acids like cysteine.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols.

    Substitution: Amino acid residues in peptides can be substituted with other residues to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis or chemical modification.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction breaks these bonds.

Scientific Research Applications

Peptides like “Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn” have numerous applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and in studying peptide chemistry.

    Biology: Serve as models for protein-protein interactions and enzyme substrates.

    Medicine: Investigated for therapeutic uses, such as in drug delivery systems and as potential treatments for diseases.

    Industry: Employed in the development of biosensors and as components in various biotechnological applications.

Mechanism of Action

The mechanism of action of peptides depends on their sequence and structure. They can interact with specific molecular targets, such as receptors, enzymes, or other proteins, to exert their effects. The pathways involved often include signal transduction, modulation of enzyme activity, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Arg-Gly-Asp-Ser: Another peptide sequence known for its role in cell adhesion.

    Lys-Glu-Asp-Gly: A peptide with applications in studying protein interactions.

    Glu-Glu-Ala-Glu-Asn: A shorter peptide with similar acidic and neutral residues.

Uniqueness

The uniqueness of “Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn” lies in its specific sequence, which determines its unique biological activity and potential applications. The presence of multiple glutamic acid residues and the combination of basic, acidic, and neutral amino acids contribute to its distinct properties.

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H86N18O19/c1-25(2)41(71-49(87)35(24-40(78)79)68-45(83)30(9-4-5-19-54)65-43(81)29(55)8-6-20-61-52(57)58)50(88)69-34(22-27-11-13-28(72)14-12-27)48(86)67-33(16-18-39(76)77)47(85)66-32(15-17-38(74)75)44(82)63-26(3)42(80)64-31(10-7-21-62-53(59)60)46(84)70-36(51(89)90)23-37(56)73/h11-14,25-26,29-36,41,72H,4-10,15-24,54-55H2,1-3H3,(H2,56,73)(H,63,82)(H,64,80)(H,65,81)(H,66,85)(H,67,86)(H,68,83)(H,69,88)(H,70,84)(H,71,87)(H,74,75)(H,76,77)(H,78,79)(H,89,90)(H4,57,58,61)(H4,59,60,62)/t26-,29-,30-,31-,32-,33-,34-,35-,36-,41-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFKACNWYBVEBJ-IWZJHKITSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H86N18O19
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30153876
Record name Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123167-51-1
Record name Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123167511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn
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Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn
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Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn
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Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn
Reactant of Route 5
Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn
Reactant of Route 6
Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn

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